Boc-hyp-obzl

描述

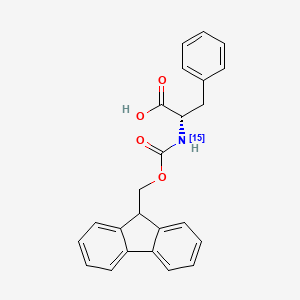

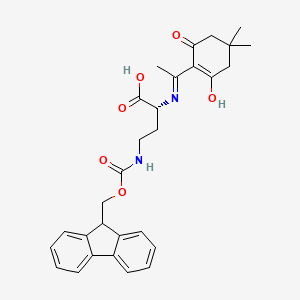

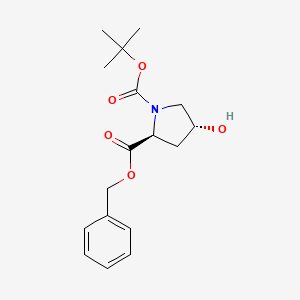

Boc-hyp-obzl, also known as BOC-HYP-OBZL, is a compound with the molecular formula C17H23NO51. It is also known by other synonyms such as (2S,4R)-2-Benzyl 1-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate1.

Synthesis Analysis

The synthesis of Boc-hyp-obzl is not explicitly mentioned in the search results. However, it is known that Fmoc solid-phase peptide synthesis (SPPS) is a common method for peptide synthesis2. This method is used due to the availability of high-quality Fmoc building blocks at low cost, and the ability to create a broad range of peptide derivatives2.Molecular Structure Analysis

The molecular weight of Boc-hyp-obzl is 321.4 g/mol1. The IUPAC name is 2-O-benzyl 1-O-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate1. The InChI and SMILES strings provide a textual representation of the molecule structure1.

Chemical Reactions Analysis

Specific chemical reactions involving Boc-hyp-obzl are not detailed in the search results. However, it’s worth noting that Fmoc SPPS, a method often used for peptide synthesis, involves a series of reactions including coupling and deprotection2.Physical And Chemical Properties Analysis

Boc-hyp-obzl has a molecular weight of 321.4 g/mol1. Other specific physical and chemical properties were not found in the search results.科学研究应用

Application 1: Crystal Structure Analysis

- Summary of Application: Boc-hyp-obzl was used in the study of crystal structures of peptides. The peptide Boc-Pro-Hyp-Gly-OMe, which was designed from triplets frequently found in collagens, was synthesized and its structure was analyzed .

- Methods of Application: The structure of the peptide was solved by direct methods, and non-H atoms were refined by a full-matrix least-squares method with anisotropic temperature factors .

- Results: The peptide molecules were found to be slightly twisted, and the backbone torsion angles showed that the structures of the peptide still hold the characteristics of poly(Pro-Hyp-Gly) . The peptide molecules arranged to be antiparallel, creating a sheet-like structure in the crystal .

Application 2: Synthesis of Peptide-Cellulose Conjugate

- Summary of Application: Boc-hyp-obzl was used in the synthesis of peptide-cellulose conjugates containing O-phospho-l-serine .

- Methods of Application: The condensation reaction between the α-carboxyl group of the protected Boc-Ser (PO3Ph2) and the β-amino groups of β-Ala-Cellulose using isobutyl chloroformate and N-methylmorpholine yielded the product conjugate .

- Results: The degree of substitution of Boc-Ser (PO3Ph2) towards the β-amino groups of β-Ala-Cellulose was estimated as DS N = 0.75 (maximum, 1.0) . The phenyl, benzyl, and Boc groups were removed in one-pot using the Pt2O catalyst in 50% trifluoroacetic acid/acetic acid .

Application 3: Solid Phase Peptide Synthesis

- Summary of Application: Boc-hyp-obzl is used in the solid phase peptide synthesis, which is a method used to chemically synthesize peptides. This method is slightly different from peptide synthesis in solution .

- Methods of Application: The synthesis involves the use of resins, protecting groups, synthetic protocols, monitoring, and cleavage procedures .

- Results: The synthesized peptides have various applications such as immune peptides (synthetic antigens, vaccines, diagnostic tools, immunostimulator peptides), hormones (oxytocin, vasopressin, insulin, somatostatin, GnRH, etc.), neuropeptides (substance P, cholecystokinin, neurotensin), antibiotics (tachikinin, gramicidine S), toxins (conotoxins, spider toxins, snake toxins, ion channel blockers), enzymes and enzyme inhibitors (Ribonuclease A), carriers (templates, miniproteins), peptides for structural studies (turn mimicking cyclic peptides), and transporter peptides (penetratin, oligoarginine, HIV-Tat protein) .

安全和危害

In terms of safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Boc-hyp-obzl5. Personal protective equipment should be used, and adequate ventilation should be ensured5.

未来方向

The future directions of Boc-hyp-obzl are not explicitly mentioned in the search results. However, the field of peptide synthesis, which includes compounds like Boc-hyp-obzl, is continually advancing2. There is a growing demand for synthetic peptides in medicinal chemistry and pharmacology, leading to continuous improvements in peptide quality, synthesis time, and novel synthetic targets2.

属性

IUPAC Name |

2-O-benzyl 1-O-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIPCYKSYYZEJH-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-hyp-obzl | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Fmoc-[D]Ala-OH](/img/structure/B613610.png)

![Fmoc-[D]Leu-OH](/img/structure/B613611.png)

![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)